1-(4-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

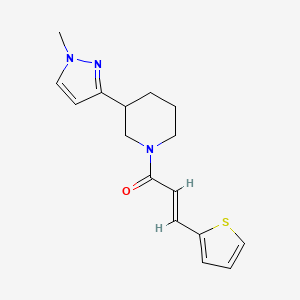

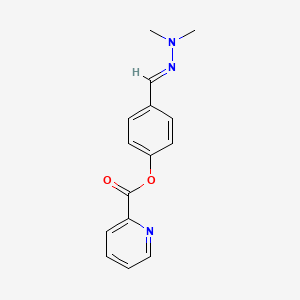

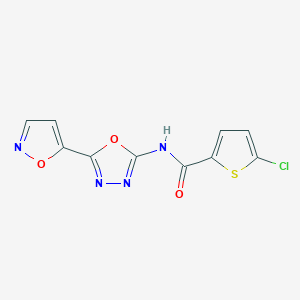

The compound “1-(4-fluorobenzyl)-N-(3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and two double bonds. Attached to this ring are a carboxamide group, a fluorobenzyl group, and a fluorophenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the pyridine ring. The presence of the electronegative fluorine atoms could influence the overall shape of the molecule due to their impact on the electron distribution .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the carboxamide group could potentially undergo hydrolysis, and the carbon-fluorine bonds might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its stability and electronegativity .Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Met Kinase Inhibition for Cancer Therapy

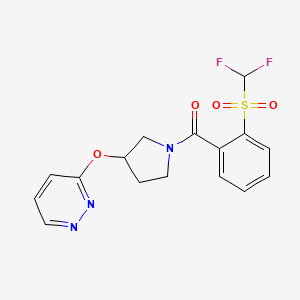

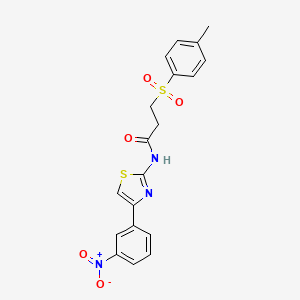

Derivatives of dihydropyridine-carboxamides have been identified as potent and selective inhibitors of the Met kinase superfamily, showing promise for cancer therapy. Specifically, N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (BMS-777607) demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model following oral administration, leading to its advancement into phase I clinical trials (Schroeder et al., 2009).

HIV Integrase Inhibition

Dihydroxypyrimidine-4-carboxamides, structurally related to dihydropyridine-carboxamides, have shown potent inhibition of the HIV-integrase-catalyzed strand transfer process, highlighting their potential as clinically useful antiviral agents (Pace et al., 2007).

Material Science Applications

- Polymer Synthesis: New diphenylfluorene-based aromatic polyamides derived from bis(ether-carboxylic acids) were synthesized and characterized. These polymers, which contain structural motifs related to dihydropyridine-carboxamides, exhibit good solubility in various organic solvents, high glass transition temperatures, and excellent thermal stability, making them suitable for advanced material applications (Hsiao et al., 1999).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-fluorophenyl)-1-[(4-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O2/c20-14-8-6-13(7-9-14)12-23-10-2-5-17(19(23)25)18(24)22-16-4-1-3-15(21)11-16/h1-11H,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDUYQNXPZMSFKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-{5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2709519.png)

![ethyl 4-{[1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2709525.png)

![[2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2709536.png)

![Methyl 2-[(3-bromobenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2709537.png)